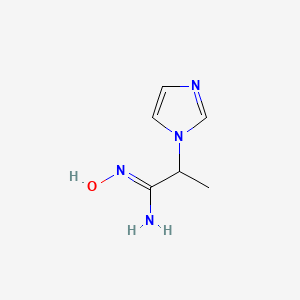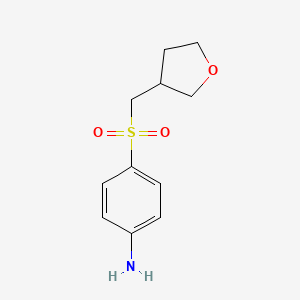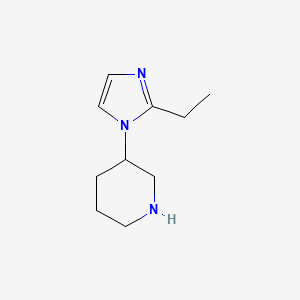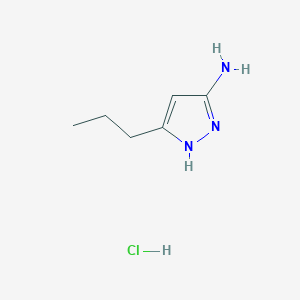
N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide
Overview
Description
“N’-hydroxy-2-(1H-imidazol-1-yl)propanimidamide” is a compound with the CAS Number 1251408-67-9 . It has a molecular weight of 154.17 g/mol. The IUPAC name for this compound is (1Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N4O/c6-5(8-10)3-9-2-1-7-4-9/h1-2,4-5H,3,6H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While there is limited information on the specific chemical reactions involving “N’-hydroxy-2-(1H-imidazol-1-yl)propanimidamide”, imidazole derivatives are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
“N’-hydroxy-2-(1H-imidazol-1-yl)propanimidamide” is a powder at room temperature .Scientific Research Applications
1. Excited State Intramolecular Proton Transfer (ESIPT) Fluorophores
- Application : N-hydroxy-1H-imidazoles, closely related to N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide, have been used in the design of ESIPT-fluorophores. These compounds feature a short intramolecular hydrogen bond as a prerequisite for ESIPT, leading to applications in fluorescence.
- Reference : Shekhovtsov et al., 2021
- Application : Derivatives of zoledronic acid, which include imidazole structures similar to N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide, have been synthesized for use in bone imaging. These compounds have shown selective uptake in skeletal systems.
- Reference : Qiu et al., 2011
- Application : Cu(II) complexes bearing imidazole derivatives have demonstrated antitumor activity. These compounds, including those structurally related to N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide, exhibit cytotoxic effects on various human cancer cell lines.
- Reference : Qiu et al., 2015
- Application : Imidazole derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds, including variants of N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide, have shown potential in treating seizures.
- Reference : Aktürk et al., 2002
- Application : Cu(II) complexes with tridentate ligands containing imidazole units have shown good DNA binding propensity and nuclease activity. This application is relevant for understanding DNA interactions and potential therapeutic uses.
- Reference : Kumar et al., 2012
Mechanism of Action
Target of Action
N’-hydroxy-2-(1H-imidazol-1-yl)propanimidamide is an imidazole-based compound . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, including covalent binding, hydrogen bonding, and hydrophobic interactions .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene regulation .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
N'-hydroxy-2-imidazol-1-ylpropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5(6(7)9-11)10-3-2-8-4-10/h2-5,11H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPHUPIEWFKDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)


![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)
amine](/img/structure/B1422956.png)


![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)
![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)

